

An In-depth Technical Guide to Dansylhydrazine: Chemical Structure, Physicochemical Properties, and Applications

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Compound of Interest						
Compound Name:	Dansylhydrazine					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylhydrazine (5-(dimethylamino)naphthalene-1-sulfonohydrazide) is a highly fluorescent reagent widely utilized in analytical chemistry and biochemistry.[1][2] Its utility stems from its reactive hydrazine group, which specifically targets and covalently binds to carbonyl compounds (aldehydes and ketones), and its dansyl moiety, which imparts strong fluorescence. [2] This dual functionality makes it an exceptional tool for the sensitive detection and quantification of a diverse range of molecules, including steroids, carbohydrates, and metabolites, in complex biological matrices.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physical properties, and key applications of dansylhydrazine, with a focus on experimental protocols for researchers in life sciences and drug development.

Chemical Structure and Identification

Dansylhydrazine is a derivative of dansyl chloride, featuring a sulfonohydrazide functional group attached to a dimethylaminonaphthalene core.[1] This structure is the basis for its fluorescent properties and its reactivity towards carbonyls.



Dansylhydrazine

Dansylhydrazine_img

Chemical Identifiers				
	IUPAC Name	Molecular Formula	CAS Number	Molecular Weight
	5-(dimethylamino)naphthalene-1-sulfonohydrazide	C12H15N3O2S	33008-06-9	265.33 g/mol
-			•	

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Caption: Chemical structure and key identifiers of Dansylhydrazine.

Physicochemical and Spectral Properties

Dansylhydrazine is typically a light yellow to pale green crystalline powder.[2] Its solubility in polar organic solvents like ethanol and methanol, coupled with its near-insolubility in water, dictates its use in various experimental setups.[1] The compound is sensitive to light and moisture and requires appropriate storage to maintain its stability.[1][6]

For optimal performance and longevity, **dansylhydrazine** should be stored at temperatures ranging from +4°C for short-term use to -20°C for long-term storage, protected from light and moisture.[1][7] Stock solutions, typically prepared in anhydrous solvents like dimethylformamide (DMF) or ethanol, should be stored at -20°C or -80°C and used within one to six months.[7]

The tables below summarize the key physical and spectral properties of **dansylhydrazine**.

Table 1: Physical Properties of **Dansylhydrazine**



Property	Value	Citations
Appearance	White to light yellow or pale green powder/crystals	[1][2]
Molecular Formula	C12H15N3O2S	
Molecular Weight	265.33 g/mol	
Melting Point	126-130 °C (lit.)	[1]
Solubility	Soluble in ethanol, methanol; Almost insoluble in water	[1]
Storage	Short-term: +4°C; Long-term: -20°C. Protect from light and moisture.	[1]

Table 2: Spectral Properties of Dansylhydrazine

Solvent	Excitation Maximum (λex)	Emission Maximum (λem)	Citations
Ethanol	~340 nm	~525 nm	[1]
Methanol	~336 nm	~534 nm	[1]

Core Application: Derivatization of Carbonyl Compounds

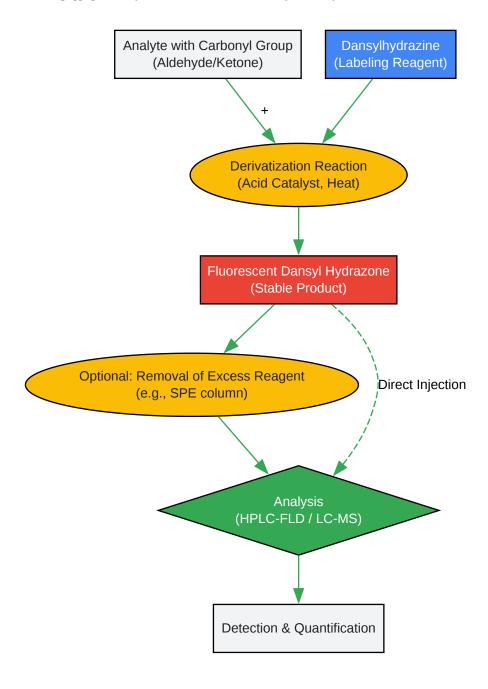
The primary application of **dansylhydrazine** is as a derivatization agent for the analysis of aldehydes and ketones by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

Reaction Mechanism

The reaction is a nucleophilic addition-elimination, also known as a condensation reaction.[8] The nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon. This



is followed by the elimination of a water molecule to form a stable, highly fluorescent dansyl hydrazone derivative.[8][9] This process is often catalyzed by a small amount of acid.[10]



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Caption: Workflow for carbonyl derivatization with dansylhydrazine.

Experimental Protocol: Derivatization of Ketosteroids for HPLC-FLD Analysis

Foundational & Exploratory





This protocol is a synthesized example for the derivatization of ketosteroids in a biological sample, based on established methodologies.[3][10][11]

1. Reagent Preparation:

- Dansylhydrazine Stock Solution: Prepare a 2 mg/mL solution of dansylhydrazine in ethanol. This solution should be freshly prepared or stored at -20°C in the dark for no longer than one month.[7][10]
- Catalyst Solution (Acidified Ethanol): Add 0.65 mL of concentrated hydrochloric acid (HCl) to 1 L of ethanol.[10] Alternatively, for enhanced kinetics, trifluoromethanesulfonic acid can be used as a catalyst.[11]

2. Sample Preparation:

- Extract steroids from the sample matrix (e.g., plasma, urine) using an appropriate solvent like methylene chloride or ethyl acetate.[3]
- Evaporate the organic solvent to dryness under a stream of nitrogen.

3. Derivatization Reaction:

- Reconstitute the dried sample extract in 200 μL of the catalyst solution (acidified ethanol).
 [10]
- Add 200 μL of the dansylhydrazine stock solution.[10] Ensure a significant molar excess of the derivatizing reagent to the analyte.[11]
- Vortex the mixture and incubate at an elevated temperature (e.g., in a water bath at 60-80°C) for 10-25 minutes.[10][11] The optimal time and temperature may need to be determined empirically for specific analytes.
- 4. Reaction Quenching and Extraction (Optional but Recommended):
- To remove excess dansylhydrazine, add 200 μL of an alcoholic solution of sodium pyruvate
 (5 mg/mL) and let it stand for 15 minutes at room temperature.[10]
- Perform a liquid-liquid extraction by adding a nonpolar solvent (e.g., 6 mL of diethyl ether) and an aqueous base (e.g., 3 mL of 0.5 N NaOH) and shake.[10]
- Collect the organic layer and evaporate to dryness.

5. Final Sample Preparation for HPLC:



- Reconstitute the final dried residue in a suitable volume (e.g., 200-500 μL) of the HPLC mobile phase (e.g., acetonitrile/water mixture).[10]
- The sample is now ready for injection into the HPLC system.

6. HPLC-FLD Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[12]
- Mobile Phase: A gradient of acetonitrile and water is typically used.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Fluorescence Detection:
- Excitation Wavelength: 340 nm.[1][10]
 Emission Wavelength: 525 nm.[1][10]

Other Notable Applications

- Analysis of Carbohydrates: Dansylhydrazine is used for the derivatization of mono- and disaccharides, enabling their sensitive detection by capillary electrophoresis with laserinduced fluorescence (CE-LIF).[5][13]
- Fluorescence Microscopy: It serves as a fluorescent probe in histochemistry for labeling sialic acid-containing glycoconjugates in fixed cells, allowing for high-resolution imaging.[14]
 The protocol typically involves mild periodate oxidation of the tissue to generate aldehyde groups, followed by condensation with dansylhydrazine.[14]

Safety and Handling

Dansylhydrazine is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][15]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[6] If handling large quantities or if dust formation is likely, use respiratory protection.[6]
- Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.[6]



- First Aid: In case of contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[6][15]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
 This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.

This guide provides a foundational understanding of **dansylhydrazine** for its effective and safe use in a research environment. For specific applications, further optimization of the described protocols may be necessary to achieve desired sensitivity and accuracy.

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